Methods of Synthesis
Prulaurasin biosynthesis occurs naturally within the plant through a series of enzymatic reactions. The precursor for prulaurasin is derived from the amino acid phenylalanine, which undergoes several transformations:
The synthesis can be influenced by various environmental factors, including light and nutrient availability, which can affect enzyme activity and substrate availability.
Molecular Structure
Prulaurasin has a molecular formula of C₉H₁₁NO₆ and a molar mass of approximately 217.19 g/mol. The structure consists of a nitrile group (–C≡N) attached to a mandelonitrile backbone, which is further linked to a glucose unit through a β-glycosidic bond. The stereochemistry of prulaurasin allows it to exist in two enantiomeric forms (D and L), contributing to its biological activity .
Reactions Involving Prulaurasin
Prulaurasin participates in several chemical reactions, primarily related to its hydrolysis:
These reactions are critical for understanding the toxicological implications of consuming plants containing prulaurasin.
Mechanism of Action
The primary mechanism by which prulaurasin exerts its effects involves the release of hydrogen cyanide upon hydrolysis. Hydrogen cyanide acts as a potent inhibitor of cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, effectively blocking aerobic respiration:
Physical Properties
Chemical Properties
Scientific Applications
Prulaurasin has several notable applications in scientific research and industry:
Prulaurasin demonstrates a phylogenetically patterned occurrence across angiosperms, concentrated primarily within the Rosaceae family. Key genera synthesizing this compound include:
Approximately 4% of eucalypts (subgenus Symphyomyrtus) produce prunasin as their primary cyanogen, indicating either plesiomorphic conservation or convergent evolution [3]. Beyond Rosaceae, prulaurasin appears in select Asteraceae (Centaurea microcarpa) and Sapindaceae species, though its distribution remains sparse outside core families. Within the genus Prunus, its presence correlates with bitterness phenotypes in almonds and other stone fruits, serving as a biochemical marker for defense capability. Phylogenetic analyses reveal that cyanogenesis likely represents a basal trait in Symphyomyrtus, while arising independently in other lineages [3] [6].
Table 1: Taxonomic Distribution of Prulaurasin in Key Plant Genera
Plant Family | Genera/Species | Tissue Localization | Ecological Role |
---|---|---|---|
Rosaceae | Prunus dulcis (bitter almond) | Seeds, young leaves | Herbivore deterrent |
Rosaceae | Prunus avium (wild cherry) | Kernels, vegetative tissues | Defense against insects |
Myrtaceae | Eucalyptus cladocalyx | Leaves, stems | Anti-herbivore protection |
Oliniaceae | Olinia ventosa | Leaves, stems | Pathogen resistance |
Asteraceae | Centaurea microcarpa | Aerial parts | Unknown |
Prulaurasin's identification emerged indirectly through early studies on amygdalin (a diglycoside derivative). Initial research dates to the 1830s when amygdalin was first isolated from bitter almonds (Prunus dulcis). By the early 20th century, biochemical studies revealed amygdalin’s enzymatic degradation yielded prunasin and glucose, establishing prulaurasin as a biosynthetic precursor. The compound was first formally isolated and characterized from Prunus japonica kernels in the 1930s. Its structural elucidation confirmed it as the monoglucosylated form of (R)-mandelonitrile [2].
Early toxicological investigations linked prulaurasin hydrolysis to acute cyanide poisoning in livestock consuming Prunus leaves, driving research into its enzymatic activation. By the 1970s, studies confirmed its role in bitter almond biosynthesis, where genetic selection for low-prunasin genotypes enabled commercial production of "sweet" almonds. Concurrently, the controversial anticancer agent "laetrile" (semi-synthetic amygdalin) intensified analytical interest in prulaurasin’s natural occurrence and metabolic pathways [1] [4].
Prulaurasin belongs to the aromatic cyanogenic glycoside subclass, biosynthetically derived from L-phenylalanine. Its core structure comprises:
This places it among Group C cyanogenic glycosides (55 known members), contrasting with:
Structurally, prulaurasin differs from its di-glycosylated analogue amygdalin (gentiobiose-linked) and its stereoisomer sambunigrin (S-configured aglycone). Enzymatic hydrolysis involves sequential action:
Table 2: Structural Comparison of Key Aromatic Cyanogenic Glycosides
Compound | Aglycone Configuration | Glycosylation Pattern | Primary Plant Source |
---|---|---|---|
Prulaurasin | (R)-mandelonitrile | Monoglucoside | Prunus dulcis (bitter almond) |
Sambunigrin | (S)-mandelonitrile | Monoglucoside | Sambucus nigra (elder) |
Amygdalin | (R)-mandelonitrile | Diglucoside (gentiobiose) | Prunus spp. kernels |
Zierin | (R)-p-hydroxy mandelonitrile | Monoglucoside | Xeranthemum cylindraceum |
In Prunus species, prulaurasin serves dual functions: as a direct defense compound and as a transport metabolite for amygdalin biosynthesis in seeds. Recent studies indicate potential nitrogen-storage roles, with its cyanide group recycled into primary metabolism without HCN release under specific conditions [2] [6].
Table 3: Biosynthetic Enzymes for Prulaurasin in Model Plants
Enzyme | Gene Identifier (if known) | Reaction Catalyzed | Plant System Studied |
---|---|---|---|
CYP79D16 | Not fully characterized | L-Phe → phenylacetaldoxime | Prunus dulcis |
CYP71AN24 | Not fully characterized | Phenylacetaldoxime → mandelonitrile | Prunus dulcis |
UGT85A19/UGT94AF3 | UGT85A19 | Glycosylation of mandelonitrile → prunasin | Prunus dulcis |
CYP706C55 | Identified in eucalypts | Phenylacetaldoxime → phenylacetonitrile | Eucalyptus cladocalyx |
UGT85A59 | Identified in eucalypts | Glycosylation of mandelonitrile | Eucalyptus cladocalyx |
The biosynthesis diverges notably between plant families: In Prunus, the pathway involves CYP79D16 → CYP71AN24 → UGT85A19, while Eucalyptus cladocalyx uses CYP79A125 → CYP706C55 → CYP71B103 → UGT85A59 [2] [6]. This enzymatic divergence highlights convergent evolution toward prulaurasin production.
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